tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate is a synthetic organic compound with the molecular formula C13H24F2N2O2 and a molecular weight of 278.34 g/mol . This compound is primarily used in research and development settings, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the piperidine and difluoropropyl moieties.
tert-Butyl (1-(6-bromo-3-chloroquinolin-4-yl)piperidin-4-yl)carbamate: A compound with a different aromatic substitution pattern.
tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Properties
Molecular Formula |
C13H24F2N2O2 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,3-difluoropropan-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H24F2N2O2/c1-13(2,3)19-12(18)16-10-4-6-17(7-5-10)11(8-14)9-15/h10-11H,4-9H2,1-3H3,(H,16,18) |
InChI Key |
PYBKPWHAPFLBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(CF)CF |
Origin of Product |
United States |
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